(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-16(14-2-1-7-19-14)17-6-5-12(9-17)11-3-4-13-15(8-11)21-10-20-13/h1-4,7-8,12H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQGNUCKHCQBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a series of reactions, including cyclization and oxidation processes. The pyrrolidin-1-yl group is then introduced through nucleophilic substitution reactions, and the furan-2-ylmethanone group is added via a Friedel-Crafts acylation reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Continuous flow chemistry and other advanced techniques can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions may involve the use of Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: The compound has been evaluated for its biological activity, including its potential as a therapeutic agent.
Medicine: Research has explored its use in drug development, particularly in the treatment of various diseases.
Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the pyrrolidine ring, heterocyclic systems, or aromatic groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
Key Observations :
- Antimicrobial Potential: Pyrazoline derivatives (e.g., ) show efficacy against bacterial strains, likely via β-lactam-like inhibition.
- CNS Activity : The benzo[d][1,3]dioxol-5-yl-pyrrolidine scaffold in MDPV and orexin antagonists highlights its versatility in neuropharmacology.
Biological Activity
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic derivative that exhibits a range of biological activities. This article reviews its pharmacological properties, including its potential therapeutic applications and mechanisms of action, based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H19NO3, with a molecular weight of 289.34 g/mol. Its structure features a pyrrolidine ring linked to a furan moiety and a benzo[d][1,3]dioxole group, which are known for their bioactive properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Dioxole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | S. aureus | 625 µg/mL |
| Compound 2 | P. aeruginosa | 1250 µg/mL |
| Compound 3 | E. coli | No activity |
Antifungal Activity
The compound has also been evaluated for antifungal activity. Studies indicate that compounds similar to this compound exhibit effective inhibition against Candida albicans, suggesting potential as antifungal agents .
Anti-inflammatory and Analgesic Properties
Research into similar pyrrolidine derivatives has revealed anti-inflammatory properties that may be attributed to the modulation of cytokine production and inhibition of inflammatory pathways. These effects suggest that such compounds could be explored for therapeutic use in inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or fungal membrane integrity.
- Receptor Modulation : It could modulate receptors related to pain and inflammation pathways.
- Antioxidant Activity : Some studies suggest that derivatives with similar structures possess antioxidant properties that contribute to their overall biological efficacy.
Case Studies
A notable study investigated the synthesis and biological evaluation of various dioxole derivatives, including those structurally related to this compound. The findings demonstrated significant antibacterial and antifungal activities across several tested compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
